1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
Overview
Description
1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.13651072 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared using related starting materials for antimicrobial activity, with some compounds showing active properties (Ammar et al., 2004).
Inhibitors and Antioxidants
- Certain compounds, including related derivatives, have been identified as potent inhibitors of lipid peroxidation in brain homogenates and synaptosomes, suggesting potential in neuroprotection (Braughler et al., 1987).
Pharmacokinetics and Tissue Distribution
- Research on novel phosphodiesterase type 5 inhibitors, closely related to the specified compound, have been conducted to study their pharmacokinetics and tissue distribution in rats, indicating significant biological interactions (Yoo et al., 2007).
Material Science and Engineering
- Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored, highlighting the compound's relevance in advanced material science (Liu et al., 2013).
Crystal Engineering
- The compound has been utilized in the formation of co-crystals and salts with sulfadiazine and pyridines, demonstrating its versatility in crystal engineering and design (Elacqua et al., 2013).
Anticancer Activity
- Synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas, related to the queried compound, showed potential anticancer activity, especially against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Bioactive Conformation Analysis
- Bioactive conformation analysis of pyrimidinylthiobenzoates, a class related to the queried compound, has been conducted to understand their interaction with enzymes, offering insights into herbicide resistance and binding modes (He et al., 2007).
Properties
IUPAC Name |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17-3-1-10-23(17)15-4-6-16(7-5-15)27(25,26)22-13-11-21(12-14-22)18-19-8-2-9-20-18/h2,4-9H,1,3,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQGSEXNXKBRCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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